Methanesulfonato[4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene](2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is a palladium-based complex widely used in organic synthesis. This compound is known for its stability and efficiency in catalyzing various cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) typically involves the reaction of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene with palladium(II) acetate in the presence of methanesulfonic acid. The reaction is carried out under inert conditions to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and controlled reaction environments are crucial for the industrial production of this palladium complex .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is primarily used in cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions typically involve the use of organoboron compounds, halides, and alkynes as substrates. The reactions are carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and often require an inert atmosphere to prevent oxidation .
Major Products: The major products formed from these reactions are biaryl compounds, alkenes, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
- Biology : Employed in the synthesis of biologically active molecules and natural products .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds:
- Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II)
- Methanesulfonato(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Methanesulfonato(1,1-ferrocenediyl-bis(diphenylphosphino)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and with lower catalyst loadings makes it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C53H47NO4P2PdS |
---|---|
Molecular Weight |
962.4 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H12N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
FVAYNLBOLDFXIV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.